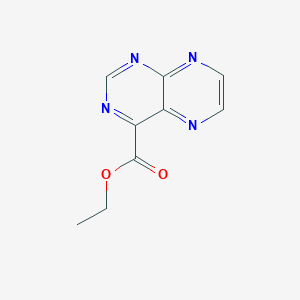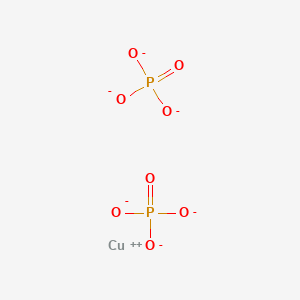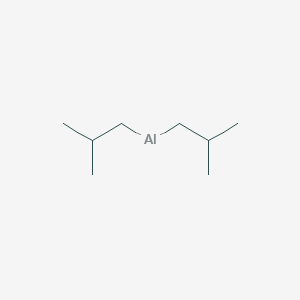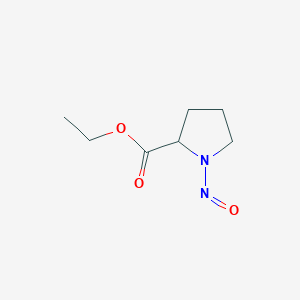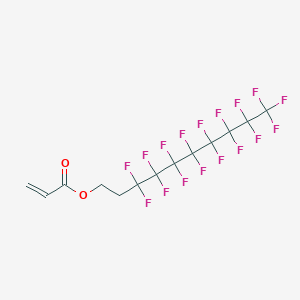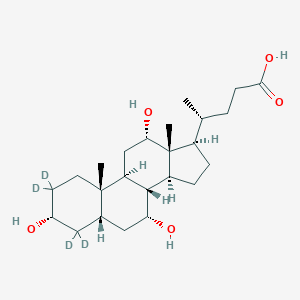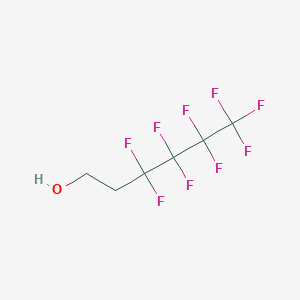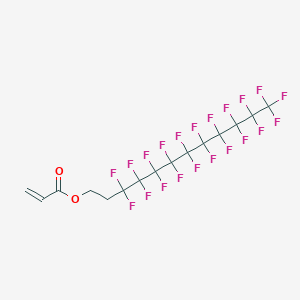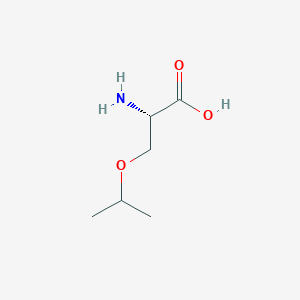
(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid
Overview
Description
L-Serine 2-Propyl Ester are used pharmaceutical industries as they are useful for their multiiple physiological effects.
Scientific Research Applications
Improved Preparation and Derivatization
- Synthesis Efficiency : The compound has been synthesized efficiently with high yields, which is significant for its practical applications in various fields (Kitagawa et al., 2004).
Computational Analysis and Drug Design
- Antifungal Peptides Study : It has been used in computational peptidology for the study of antifungal tripeptides, providing insights into its potential application in drug design (Flores-Holguín et al., 2019).
Intermediates in Synthesis
- Role in Synthesizing Biologically Active Compounds : This compound serves as an intermediate in the synthesis of biologically active substances, indicating its importance in pharmaceutical research (Orlinskii, 1996).
Fluorescence and Biological Assays
- Fluorescence Derivatisation : Its derivatives demonstrate strong fluorescence, making them useful for biological assays (Frade et al., 2007).
Crystal Structure Analysis
- Crystallography in Pharmaceutical Industry : The compound's crystal structure has been analyzed, contributing to its potential application in the pharmaceutical industry (Li et al., 2009).
Synthesis of Novel Compounds
- Synthesis of N-Substituted Compounds : The compound has been used to develop new synthesis methods for N-substituted compounds, showcasing its versatility in chemical synthesis (Trifunović et al., 2010).
Biological Activity Studies
- Antimicrobial and Antifungal Activities : Derivatives of this compound have shown remarkable antimicrobial and antifungal activities, suggesting its potential in developing new therapeutic agents (Radhakrishnan et al., 2020).
Hydrogen Bonding Studies
- Hydrogen Bonding Analysis : The compound's derivatives have been studied for their hydrogen bonding properties, important for understanding their behavior in various applications (Dobbin et al., 1993).
Synthesis of Fluorinated Derivatives
- Fluorinated Derivatives for Neuroexcitants : The compound has been used in the synthesis of fluorinated derivatives, specifically neuroexcitants, highlighting its application in neuroscience research (Pajouhesh et al., 2000).
Polymorphism in Pharmaceutical Compounds
- Polymorphic Mixtures Study : The compound has been part of studies on the crystallization behavior of polymorphic mixtures, relevant to pharmaceutical manufacturing (Nakata et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(2S)-2-amino-3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNRIDPFQODSJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


